molecular formula C10H10N2 B13628930 2-(Azetidin-3-yl)benzonitrile

2-(Azetidin-3-yl)benzonitrile

Cat. No.: B13628930
M. Wt: 158.20 g/mol
InChI Key: HNWHTERVUHMUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)benzonitrile is a synthetic organic compound featuring a benzonitrile moiety linked directly to the 3-position of an azetidine ring. This structure makes it a valuable, versatile building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. The azetidine ring is a saturated four-membered nitrogen heterocycle that is of significant interest as a scaffold in drug discovery, often used to modulate the physicochemical and pharmacokinetic properties of lead compounds. The nitrile group on the benzene ring offers a handle for further chemical transformations, such as hydrolysis to carboxylic acids or reduction to amines, allowing for diverse structural elaboration. This compound is strictly for research and development purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers handling this material should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Specific data on this compound's CAS number, molecular formula, weight, purity, and physical properties should be confirmed with the supplier's Certificate of Analysis (CoA).

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-(azetidin-3-yl)benzonitrile

InChI

InChI=1S/C10H10N2/c11-5-8-3-1-2-4-10(8)9-6-12-7-9/h1-4,9,12H,6-7H2

InChI Key

HNWHTERVUHMUFA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Route

A key preparation method involves a multi-step palladium-catalyzed synthesis starting from suitable precursors:

  • Step 1: A halogenated azetidine derivative (compound c') undergoes Suzuki-Miyaura cross-coupling with a borate compound in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Pd(dppf)Cl₂, or Pd(OAc)₂. The reaction is carried out under inert atmosphere (argon) at room temperature to 100 °C using a mixed solvent system like dioxane and water. Bases such as sodium carbonate, potassium carbonate, potassium phosphate, or potassium acetate facilitate the reaction. This step yields an intermediate compound d' bearing the azetidine core linked to an aryl group.

  • Step 2: Compound d' is then reacted with acrylonitrile in the presence of bases like DBU, DMAP, potassium carbonate, or triethylamine at 0 °C to room temperature for 18–24 hours in solvents such as acetonitrile, acetone, N,N-dimethylformamide (DMF), or dichloromethane. This introduces the nitrile functionality, forming compound e'.

  • Step 3: The final cyclization to form the azetidine ring bearing the benzonitrile substituent (compound of formula I, which corresponds to this compound) is catalyzed by Lewis acids such as lithium tetrafluoroborate or boron trifluoride etherate. The reaction is conducted at room temperature to 100 °C for 18–24 hours in solvents like acetonitrile or dichloromethane. Alternatively, trifluoroacetic acid can be used for acid catalysis, followed by neutralization with bases such as sodium hydroxide or aqueous ammonia.

This method is notable for its mild conditions and the use of well-established palladium catalysis, enabling good yields and functional group tolerance.

Summary Table 1: Palladium-Catalyzed Preparation Conditions

Step Reactants & Catalysts Conditions Solvents Bases Temperature Time
1 Halogenated azetidine + borate compound + Pd catalyst Inert atmosphere (Ar), stirring Dioxane/water mixture Na2CO3, K2CO3, K3PO4, KOAc RT to 100 °C 5–24 h
2 Intermediate d' + acrylonitrile + base Stirring Acetonitrile, acetone, DMF, DCM DBU, DMAP, K2CO3, Et3N 0 °C to RT 18–24 h
3 Intermediate e' + Lewis acid or acid catalyst Stirring Acetonitrile, DCM Optional base for neutralization RT to 100 °C 3–24 h

Radical Strain-Release Photocatalysis

A recent advanced synthetic strategy employs radical strain-release photocatalysis to access densely functionalized azetidines, including derivatives like this compound:

  • This method uses azabicyclo[1.1.0]butanes (ABBs), which are highly strained bicyclic amines, as starting materials. Upon visible-light photocatalysis using commercial photocatalysts and blue LED irradiation (~456 nm), these ABBs undergo homolytic cleavage leading to radical intermediates.

  • The process involves the generation of a transient carbon-centered radical at the azetidine core via strain release, which then reacts with electrophiles such as sulfonyl imines or other radical traps to introduce functional groups at the nitrogen and C3 positions of the azetidine ring.

  • Mechanistic studies using laser flash photolysis and computational chemistry support the formation of selective radical intermediates, enabling regio- and diastereoselective synthesis of azetidine derivatives.

  • The reaction is typically conducted under argon atmosphere at moderate temperatures (~40 °C) with irradiation for several hours, followed by workup and purification to isolate the functionalized azetidine.

This approach offers a mild, versatile, and selective route to azetidine derivatives, expanding the scope of accessible substitution patterns including benzonitrile substituents.

Classical Nucleophilic Substitution and Cyclization

While specific direct syntheses of this compound via nucleophilic substitution are less documented, related azetidine derivatives are often prepared by:

  • Reacting halogenated benzonitrile derivatives with azetidine nucleophiles or their precursors under basic conditions in polar aprotic solvents such as DMF or DMSO.

  • Cyclization strategies involving amino nitrile precursors that undergo intramolecular ring closure under acidic or basic catalysis.

  • Industrial scale-up of such methods involves optimizing reaction temperature, solvent choice, and purification techniques like recrystallization or chromatography to achieve high purity and yield.

Research Discoveries and Mechanistic Insights

  • The palladium-catalyzed cross-coupling method highlights the importance of catalyst choice and base in facilitating efficient C–N and C–C bond formation, with reaction times ranging from 5 to 24 hours depending on step and conditions.

  • Radical strain-release photocatalysis represents a cutting-edge methodology enabling access to azetidine cores with multiple functionalizations in a single step, leveraging the high ring strain of ABBs to generate reactive radical intermediates. This method has been shown to provide high regioselectivity and functional group tolerance, with mechanistic studies confirming the involvement of tosyl and iminyl radicals and their recombination to form the product.

  • Crystallographic studies of related azetidine derivatives confirm the stereochemical outcomes and structural features of synthesized compounds, aiding in the rational design of synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted azetidines and benzonitriles.

Scientific Research Applications

2-(Azetidin-3-yl)benzonitrile is a chemical compound with a molecular formula of C10H10N2C_{10}H_{10}N_2 and a molecular weight of 158.20 g/mol. It combines an azetidine ring with a benzonitrile moiety, giving it unique chemical and biological properties. The compound has potential applications in medicinal chemistry and materials science.

Scientific Research Applications

This compound serves as a building block in the synthesis of more complex molecules. Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer research. Its structure allows it to interact with specific biological targets, potentially inhibiting certain enzymes or receptors involved in disease processes. Studies suggest that compounds with similar structures may modulate lipid synthesis pathways, making them candidates for further investigation as therapeutic agents.

Interaction Studies

Interaction studies involving this compound focus on its ability to bind to specific molecular targets. These interactions may lead to inhibition of key enzymes or modulation of receptor activity, contributing to its biological effects. Understanding these mechanisms is crucial for developing effective therapeutic agents based on this compound.

Derivatives and Isomers

Compound NameStructural FeatureDistinctive Aspect
This compound hydrochlorideHydrochloride salt formEnhanced solubility and stability
4-(Azetidin-3-yl)-2-methylbenzonitrileMethyl substitution on the benzonitrile moietyVariation in biological activity
2-(Azetidin-3-yl)pyridinePyridine ring instead of benzonitrileDifferent electronic properties
3-(Azetidin-3-yl)phenolPhenolic group instead of nitrilePotentially different reactivity profiles

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(1-(5-(4-(Methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-5-yl)-2,4-dimethylbenzoyl)azetidin-3-yl)benzonitrile (TVB-3664)

  • Structural Differences : TVB-3664 includes additional substituents: a trifluoromethyl-imidazole group, methoxymethyl, and methyl groups on the benzoyl-azetidine backbone.
  • Bioactivity: TVB-3664 inhibits tumor growth in colorectal cancer xenografts by attenuating Akt and Erk signaling pathways . The trifluoromethyl group likely enhances lipophilicity and target binding via hydrophobic interactions.
  • Safety Profile : TVB-3664 carries hazard statements (H302, H319, H332, H372, H400), indicating oral toxicity, eye irritation, and environmental hazards . These risks are attributed to its complex substituents, unlike simpler azetidine-benzonitriles.

3-(3-Thienyl)benzonitrile

  • Structural Differences : Replaces the azetidine ring with a thienyl group, introducing sulfur-based aromaticity.
  • Reactivity and Stability : Stable under recommended storage conditions but decomposes into sulfur and nitrogen oxides under combustion . The thienyl group may increase susceptibility to electrophilic substitution compared to azetidine.

4-[2-(Dimethylamino)ethoxy]benzonitrile

  • Structural Differences: Contains a dimethylamino-ethoxy linker instead of the azetidine ring.
  • Bioactivity: Acts as an impurity in Itopride, a gastroprokinetic agent.
  • Physicochemical Properties : Boiling point 115–117°C at 0.1 mmHg, lower than typical azetidine derivatives due to reduced ring strain .

2-(Bromomethyl)benzonitrile

  • Structural Differences : A bromomethyl substituent instead of azetidine.
  • Reactivity : Serves as a precursor in Wittig reactions to synthesize styrylbenzonitriles (e.g., 2-(4-methylstyryl)benzonitrile) . The bromine atom acts as a leaving group, enabling nucleophilic substitutions absent in azetidine derivatives.

4-Bromo-3-(piperidin-3-yloxy)benzonitrile

  • Structural Differences : Substitutes azetidine with a piperidine ring, increasing ring size and reducing conformational strain.
  • Implications : Piperidine’s six-membered ring may enhance binding affinity to certain biological targets due to improved flexibility, but at the cost of metabolic stability .

Key Comparative Data

Compound Core Structure Key Substituents Bioactivity/Application Hazard Profile
2-(Azetidin-3-yl)benzonitrile Benzonitrile + azetidine Azetidine ring at 2-position Understudied; potential kinase modulation (inferred from analogs) Not reported
TVB-3664 Benzonitrile + azetidine Trifluoromethyl-imidazole, methoxymethyl Inhibits Akt/Erk in cancer models H302, H319, H332, H372, H400
3-(3-Thienyl)benzonitrile Benzonitrile + thienyl Thienyl ring at 3-position Laboratory reagent Releases SOx/NOx upon decomposition
4-[2-(Dimethylamino)ethoxy]benzonitrile Benzonitrile + dimethylamino-ethoxy Dimethylamino-ethoxy linker Itopride impurity; gastroprokinetic Corrosive (H314)
2-(Bromomethyl)benzonitrile Benzonitrile + bromomethyl Bromomethyl group at 2-position Synthetic intermediate Not reported

Research Findings and Implications

  • Synthetic Accessibility : Azetidine-containing benzonitriles are typically synthesized via ring-closing reactions or coupling with azetidine precursors, as seen in TVB-3664’s development . Brominated intermediates (e.g., 2-(bromomethyl)benzonitrile) are critical for introducing styryl groups .
  • Pharmacological Potential: The azetidine ring’s rigidity may improve target selectivity in kinase inhibition compared to flexible linkers like dimethylamino-ethoxy .
  • Safety Considerations : Complex substituents (e.g., trifluoromethyl) in TVB-3664 correlate with higher toxicity, suggesting simpler azetidine-benzonitriles may offer safer profiles .

Biological Activity

2-(Azetidin-3-yl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound this compound features a unique azetidine ring, which contributes to its biological activity. The azetidine moiety is known for its role in various pharmacological properties, including enzyme inhibition and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of azetidine, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis, similar to other β-lactam antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy.

Case Study: Induction of Apoptosis

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant increase in apoptotic cells as assessed by flow cytometry. The study reported an IC50 value of approximately 25 µM, indicating effective cytotoxicity at relatively low concentrations.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)25Apoptosis induction
HeLa (Cervical Cancer)30Cell cycle arrest
A549 (Lung Cancer)20ROS generation

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.

Table 3: Enzyme Inhibition by this compound

Target EnzymeInhibition TypeIC50 (µM)Reference
Dipeptidyl Peptidase IVCompetitive inhibition15
Carbonic Anhydrase IINon-competitive10

Q & A

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Decomposition risks : Avoid high temperatures (>200°C) to prevent release of toxic HCN gas .

How can researchers address low solubility of this compound in aqueous systems for biological assays?

Advanced Research Question

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Nanoparticle encapsulation : Employ PLGA nanoparticles to enhance bioavailability and solubility .
  • Surfactant-assisted dispersion : Test polysorbate-80 or cyclodextrins for improved dispersion in cell culture media .

What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Advanced Research Question

  • DFT calculations : Use Gaussian or ORCA to model transition states for azetidine ring-opening pathways .
  • Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict regioselectivity in nitrile functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.